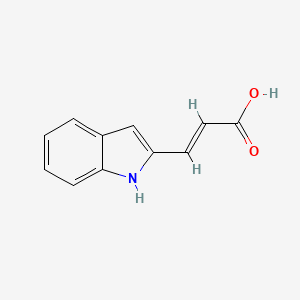
(2E)-3-(1H-indol-2-yl)prop-2-enoic acid
描述
(2E)-3-(1H-indol-2-yl)prop-2-enoic acid is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1H-indol-2-yl)prop-2-enoic acid typically involves the condensation of indole-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions
生物活性
(2E)-3-(1H-indol-2-yl)prop-2-enoic acid, also known as indole-3-propenoic acid, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole ring, which is known for its significant role in medicinal chemistry due to its ability to interact with various biological targets.
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of indole derivatives, including this compound. A review highlighted that indole derivatives exhibit activity against a range of pathogens, including bacteria and fungi. For instance:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. In vitro assays indicated significant inhibitory effects, with minimum inhibitory concentrations (MICs) reported as low as 50 µM for certain strains .
- Fungal Activity : The compound also demonstrated antifungal properties against Candida albicans and Aspergillus niger, with promising results in inhibiting fungal growth .
2. Anticancer Properties
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase in breast cancer cells, leading to reduced proliferation .
- Inhibition of Tumor Growth : In vivo studies using animal models have reported that this compound significantly inhibits tumor growth in xenograft models of human cancers, suggesting its potential as a therapeutic agent .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been linked to its ability to inhibit pro-inflammatory cytokines. Studies have indicated that the compound can reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS) .
Research Findings and Case Studies
A systematic review compiled data from various studies on indole derivatives, emphasizing their structural diversity and biological activity:
属性
IUPAC Name |
(E)-3-(1H-indol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)6-5-9-7-8-3-1-2-4-10(8)12-9/h1-7,12H,(H,13,14)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOUIMVOMIGLHO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335971 | |
| Record name | (2E)-3-(1H-Indol-2-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143618-94-4 | |
| Record name | (2E)-3-(1H-Indol-2-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















